molecular formula C21H20N4S B11437220 N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11437220
M. Wt: 360.5 g/mol
InChI Key: FIDBFDPOYWQWCX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a combination of phenyl, methylsulfanyl, and imidazo[1,2-a]pyrimidin-3-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: The phenyl groups can be introduced via Suzuki coupling reactions, which involve the use of palladium catalysts and boronic acids.

    Addition of the methylsulfanyl group: This step can be carried out using thiolation reactions, where a suitable thiol reagent is used to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the imidazo[1,2-a]pyrimidine core.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound can induce cell death through mechanisms such as apoptosis or ferroptosis, depending on the cellular context .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine: Lacks the methylsulfanyl group.

    N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C21H20N4S/c1-14-5-10-18(15(2)13-14)23-20-19(16-6-8-17(26-3)9-7-16)24-21-22-11-4-12-25(20)21/h4-13,23H,1-3H3

InChI Key

FIDBFDPOYWQWCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)SC)C

Origin of Product

United States

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